Semorphone is a semi-synthetic opioid that acts primarily as a partial agonist at the mu-opioid receptors. It is structurally related to morphine and exhibits approximately twice the potency of morphine in analgesic effects. One of the notable characteristics of Semorphone is its ceiling effect on both analgesia and respiratory depression, which makes it an interesting candidate for pain management with potentially reduced risks of overdose compared to full agonists like morphine .
These reactions are essential for understanding how Semorphone can be modified for various applications or to enhance its therapeutic efficacy.
The primary biological activity of Semorphone is its analgesic effect, achieved through its partial agonism at mu-opioid receptors. This mechanism leads to pain relief while minimizing the risk of severe respiratory depression, a common side effect associated with full agonists. Additionally, Semorphone has been noted for its potential to induce euphoria, which can contribute to its misuse but is also a desired effect in clinical settings for pain management .
The synthesis of Semorphone typically involves several steps that may include:
These methods highlight the complexity involved in producing this compound and its analogs.
Semorphone is primarily used in the medical field for pain management due to its effective analgesic properties. Its unique profile allows it to be utilized in scenarios where traditional opioids may pose a higher risk of respiratory depression. Additionally, ongoing research may explore its use in treating conditions such as anxiety or depression due to its psychoactive properties .
Several compounds share structural and functional similarities with Semorphone. Here are some notable examples:
| Compound | Type | Potency Compared to Morphine | Unique Features |
|---|---|---|---|
| Morphine | Full Agonist | Reference | High potency but significant risk of respiratory depression |
| Oxycodone | Semi-Synthetic Agonist | Approximately 1.5x | More potent than morphine with less sedation |
| Buprenorphine | Partial Agonist | Approximately 25x | Ceiling effect on respiratory depression; used in addiction treatment |
| Nalbuphine | Mixed Agonist/Antagonist | Similar | Provides analgesia while antagonizing some opioid effects |
| Hydromorphone | Full Agonist | Approximately 5-10x | Higher potency but similar risks as morphine |
Semorphone's unique profile as a partial agonist provides advantages in managing pain while reducing the likelihood of severe side effects associated with full agonists .
Semorphone possesses the molecular formula C19H23NO5 with a molecular weight of 345.4 grams per mole [2] [31]. This compound contains nineteen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and five oxygen atoms in its molecular structure [2]. The exact mass of Semorphone has been determined to be 345.15762283 Daltons, with the monoisotopic mass being identical at 345.15762283 Daltons [2] [31]. These molecular parameters place Semorphone within the typical range for morphinan-derived opioid compounds [31].
Table 1: Basic Molecular Properties of Semorphone
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C19H23NO5 | [2] |
| Molecular Weight | 345.4 g/mol | [2] |
| Exact Mass | 345.15762283 Da | [2] |
| Monoisotopic Mass | 345.15762283 Da | [2] |
| Heavy Atom Count | 25 | [2] |
The molecular composition indicates that Semorphone is a relatively complex organic molecule with multiple functional groups contributing to its overall molecular architecture [2] [5]. The presence of five oxygen atoms suggests multiple hydroxyl groups and ether linkages that are characteristic of morphinan alkaloids [5] [31].
Semorphone exhibits a complex three-dimensional structure with four defined atom stereocenters [2] [31]. The compound possesses the systematic International Union of Pure and Applied Chemistry name: (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(2-methoxyethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one [2] [31]. This nomenclature reveals the precise stereochemical configuration at each chiral center within the molecule [2].
The structural framework of Semorphone is based on the morphinan skeleton, which consists of a phenanthrene core with an additional nitrogen-containing six-membered ring [21] [47]. The compound features a 4,5-epoxy bridge, creating a characteristic rigid bicyclic system that is common among morphinan derivatives [1] [47]. This epoxy group between carbons 4 and 5 forms what is termed the E ring in morphinan nomenclature [21] [47].
Table 2: Stereochemical Features of Semorphone
| Feature | Description | Configuration |
|---|---|---|
| Chiral Centers | Four defined stereocenters | (4R,4aS,7aR,12bS) |
| Epoxy Bridge | 4,5-alpha configuration | Present |
| Ring System | Morphinan scaffold | Pentacyclic |
| Nitrogen Position | Position 17 | Tertiary amine |
The simplified molecular-input line-entry system representation of Semorphone is COCCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O, which provides a detailed description of the molecular connectivity and stereochemistry [2] [5]. The International Chemical Identifier for Semorphone is InChI=1S/C19H23NO5/c1-24-9-8-20-7-6-18-15-11-2-3-12(21)16(15)25-17(18)13(22)4-5-19(18,23)14(20)10-11/h2-3,14,17,21,23H,4-10H2,1H3/t14-,17+,18+,19-/m1/s1 [2] [5].
The molecule contains two hydrogen bond donors and six hydrogen bond acceptors, with three rotatable bonds contributing to conformational flexibility [2] [31]. The topological polar surface area is calculated to be 79.2 square angstroms, indicating moderate polarity [2] [31].
The complete International Union of Pure and Applied Chemistry name for Semorphone is (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(2-methoxyethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one [2] [31]. This systematic name precisely describes the molecular structure including the stereochemical configuration at each asymmetric center [2].
Semorphone is registered under the Chemical Abstracts Service number 88939-40-6 [1] [2] [7]. The compound also carries several other important chemical identifiers including the Unique Ingredient Identifier 2HD55617I2 assigned by the United States Food and Drug Administration [2] [19]. The ChEMBL database identifier is CHEMBL2107565, providing access to bioactivity data [2] [22].
Table 3: Chemical Identifiers for Semorphone
| Identifier Type | Value | Database |
|---|---|---|
| Chemical Abstracts Service Number | 88939-40-6 | [1] [2] |
| Unique Ingredient Identifier | 2HD55617I2 | [2] [19] |
| ChEMBL Identifier | CHEMBL2107565 | [2] [22] |
| PubChem Compound Identifier | 5491906 | [2] |
| International Chemical Identifier Key | PBGIBLLOMGURPS-GRGSLBFTSA-N | [2] [5] |
| DSSTox Substance Identifier | DTXSID00933465 | [2] |
| Wikidata Identifier | Q7449756 | [2] |
The compound is also known by several synonyms including N-(2-Methoxyethyl)noroxymorphone, reflecting its structural derivation from oxymorphone [2] [9] [18]. The research designation MR-2264 was historically used during compound development [1] [9] [22]. Additional identifiers include the Metabolomics Workbench identifier 155868 and the National Cancer Institute Thesaurus code C76846 [2].
The International Chemical Identifier Key PBGIBLLOMGURPS-GRGSLBFTSA-N provides a unique hash-based identifier that enables unambiguous identification of the compound across chemical databases [2] [5]. A deprecated Chemical Abstracts Service number 148708-26-3 was previously associated with this compound but is no longer in use [2] [3].
Semorphone exhibits several distinctive physicochemical properties that influence its molecular behavior and potential interactions [2] [31]. The compound demonstrates an XLogP3 value of 1, indicating moderate lipophilicity that suggests balanced hydrophilic and lipophilic characteristics [2] [31]. This partition coefficient value positions Semorphone within the range typical for molecules capable of crossing biological membranes while maintaining aqueous solubility [2].
The molecular complexity of Semorphone is quantified at 584 according to computational analysis, reflecting the intricate nature of its polycyclic structure [2] [31]. The compound possesses a formal charge of zero, indicating overall electrical neutrality under standard conditions [2] [31]. The heavy atom count of 25 encompasses all non-hydrogen atoms within the molecular structure [2] [31].
Table 4: Physicochemical Properties of Semorphone
| Property | Value | Method |
|---|---|---|
| XLogP3 | 1 | Computational |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 6 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Topological Polar Surface Area | 79.2 Ų | [2] |
| Molecular Complexity | 584 | [2] |
| Heavy Atom Count | 25 | [2] |
| Formal Charge | 0 | [2] |
The hydrogen bonding profile reveals two donor sites and six acceptor sites, suggesting significant potential for intermolecular hydrogen bonding interactions [2] [31]. The presence of three rotatable bonds indicates moderate conformational flexibility, allowing the molecule to adopt different spatial arrangements [2] [31]. The topological polar surface area of 79.2 square angstroms falls within the range associated with compounds capable of oral bioavailability [2] [31].
Semorphone contains no isotope atoms and exhibits four defined atom stereocenters with no undefined stereochemical centers [2] [31]. The compound consists of a single covalently-bonded unit with no undefined bond stereocenters [2] [31]. These structural features contribute to the compound's stability and well-defined three-dimensional architecture [2].
Semorphone represents a structural modification of oxymorphone through N-substitution at position 17 of the morphinan scaffold [1] [18] [20]. Specifically, Semorphone is N-(2-methoxyethyl)noroxymorphone, indicating replacement of the methyl group on the nitrogen atom of oxymorphone with a 2-methoxyethyl substituent [2] [9] [18]. This modification fundamentally alters the pharmacological profile while maintaining the core morphinan architecture [1] [18].
The morphinan framework shared by Semorphone consists of a phenanthrene core structure with the A ring remaining aromatic and the B and C rings being saturated [21] [47]. An additional nitrogen-containing six-membered D ring is attached to carbons 9 and 13 of the core, with the nitrogen positioned at carbon 17 [21] [47]. This tetracyclic system forms the foundation for numerous opioid compounds including morphine, codeine, oxymorphone, and their derivatives [21] [47].
Table 5: Structural Comparison of Morphinan Compounds
| Compound | Molecular Formula | N-17 Substituent | Key Structural Features |
|---|---|---|---|
| Oxymorphone | C17H19NO4 | Methyl | 14-hydroxyl, 3-hydroxyl |
| Semorphone | C19H23NO5 | 2-methoxyethyl | 14-hydroxyl, 3-hydroxyl |
| Morphine | C17H19NO3 | Methyl | 3-hydroxyl, 6-hydroxyl |
| Naloxone | C19H21NO4 | Allyl | 14-hydroxyl, 3-hydroxyl |
The 4,5-epoxy bridge present in Semorphone is a characteristic feature shared with oxymorphone and many other clinically relevant morphinans [1] [21] [47]. This epoxy group contributes to the rigid three-dimensional structure and influences receptor binding properties [47] [52]. The presence of hydroxyl groups at positions 3 and 14 further defines the oxymorphone-related subfamily of morphinan compounds [14] [16].
Semorphone belongs to the broader class of N-substituted morphinan-6-ones, which have been extensively studied for their opioid receptor activity [34] [47] [51]. The 6-ketone functionality distinguishes this subclass from other morphinan derivatives such as the 6-hydroxyl compounds like codeine [34] [47]. The N-substituent at position 17 plays a crucial role in determining receptor selectivity and functional activity [51] [52].
X-ray crystallography represents the gold standard for determining three-dimensional molecular structures at atomic resolution [1] [2]. While specific crystallographic data for Semorphone has not been published, extensive structural studies exist for related morphinan compounds that provide valuable comparative insights [3] [4].
The morphinan scaffold, which forms the core structure of Semorphone, has been extensively characterized through X-ray crystallography in compounds such as morphine, oxymorphone, and their derivatives [3]. These studies reveal that morphinan compounds typically crystallize in orthorhombic space groups, with the characteristic tetracyclic ring system adopting a rigid three-dimensional conformation [4]. The phenolic hydroxyl group at the 3-position and the tertiary alcohol at the 14-position participate in extensive hydrogen bonding networks that stabilize the crystal lattice [5].
For Semorphone specifically, the presence of the 2-methoxyethyl substituent at the nitrogen would be expected to influence the crystal packing compared to simpler morphinans. This substituent introduces additional conformational flexibility and potential hydrogen bonding sites through the ether oxygen [6]. Crystal structure determination of Semorphone would provide crucial information about the preferred conformation of this N-substituent and its role in intermolecular interactions.
The crystallographic analysis would be particularly valuable for understanding the spatial arrangement of functional groups that contribute to Semorphone's pharmacological properties. The relationship between the phenolic hydroxyl group, the tertiary alcohol, and the N-substituent determines the overall molecular geometry and potential receptor binding modes [7].
Nuclear Magnetic Resonance spectroscopy serves as an indispensable tool for structural characterization of organic compounds, particularly for confirming molecular structure and stereochemistry [8] [9]. For Semorphone, both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy would provide comprehensive structural information [10].
The ¹H NMR spectrum of Semorphone would exhibit characteristic signals consistent with the morphinan framework. The aromatic protons of the phenolic ring would appear in the 6.5-7.5 ppm region, while the methylene protons of the N-(2-methoxyethyl) substituent would generate distinct multiplets in the 2.5-3.5 ppm range [11]. The methoxy group would produce a sharp singlet around 3.7 ppm, providing a diagnostic peak for this structural feature [12].
Carbon-13 NMR spectroscopy would reveal the complete carbon framework, with the carbonyl carbon at C-6 appearing as a characteristic downfield signal around 200 ppm [9]. The aromatic carbons of the phenolic ring would appear in the 110-160 ppm region, while the aliphatic carbons of the morphinan backbone would generate signals in the 20-80 ppm range [10].
Infrared spectroscopy would provide additional structural confirmation through characteristic absorption bands. The phenolic O-H stretch would appear as a broad absorption around 3200-3600 cm⁻¹, while the ketone C=O stretch at C-6 would generate a strong absorption near 1720 cm⁻¹ [13]. The ether C-O stretches from both the phenolic ether and the methoxyethyl group would appear in the 1000-1300 cm⁻¹ region [13].
Mass spectrometry provides definitive molecular weight determination and structural information through fragmentation patterns [14] [15]. Semorphone exhibits a molecular ion peak at m/z 345.4, corresponding to its molecular formula C₁₉H₂₃NO₅ [16] [17].
Under electrospray ionization conditions, Semorphone would be expected to form protonated molecular ions [M+H]⁺ at m/z 346.2, as well as sodium adducts [M+Na]⁺ at m/z 368.1 [14]. The fragmentation pattern would be consistent with other N-substituted morphinan compounds, showing characteristic losses of the N-substituent and retro-Diels-Alder fragmentations of the morphinan core [18] [15].
Key fragmentation pathways would include the loss of the 2-methoxyethyl group (M-59), generating a fragment at m/z 286 corresponding to the noroxymorphone core [15]. Additional fragmentations would involve cleavage of the ether bond, loss of methanol (M-32), and characteristic morphinan rearrangements leading to smaller aromatic fragments [19].
The mass spectrometric behavior of Semorphone would be particularly informative for distinguishing it from closely related opioid compounds. The specific fragmentation pattern arising from the methoxyethyl substituent provides a unique fingerprint for identification and quantitative analysis [20].
Ion mobility spectrometry coupled with mass spectrometry provides an additional dimension of molecular characterization through collision cross section measurements [21] [22]. The collision cross section reflects the three-dimensional shape and size of gas-phase ions, offering insights into molecular conformation and structure [23] [24].
For Semorphone, predicted collision cross section values have been calculated based on its molecular structure and charge state. The protonated molecular ion [M+H]⁺ is predicted to have a CCS of 177.9 Ų, while the sodium adduct [M+Na]⁺ shows a larger CCS of 184.3 Ų [25]. These values are consistent with the rigid, relatively compact structure of the morphinan framework.
The collision cross section provides valuable information for structural confirmation and can distinguish between isomeric compounds that have identical mass-to-charge ratios [26] [27]. For Semorphone, the CCS values would be expected to differ from those of positional isomers or conformational variants, making ion mobility a powerful tool for structural characterization [28] [29].
Ion mobility measurements would also provide insights into the gas-phase conformation of the flexible methoxyethyl substituent. Different conformational states of this side chain could potentially be resolved through their distinct drift times and collision cross sections [30].
Quantum mechanical calculations using density functional theory provide detailed insights into molecular structure, electronic properties, and energetics [31] [32]. For Semorphone, computational modeling would complement experimental structural data and provide information not readily accessible through experimental techniques alone [33] [34].
DFT calculations would determine the optimized ground-state geometry of Semorphone, revealing the preferred conformation of the methoxyethyl substituent relative to the morphinan core [35] [36]. These calculations would identify the most stable rotamers and quantify the energy barriers for conformational interconversion [31].
Electronic structure calculations would provide insights into the frontier molecular orbitals, electrostatic potential surfaces, and charge distribution within the molecule [32]. This information is particularly relevant for understanding structure-activity relationships and predicting binding interactions with opioid receptors [33].
Molecular dynamics simulations would explore the conformational flexibility of Semorphone in solution, identifying preferred conformational states and their relative populations [37] [38]. These studies would be particularly valuable for understanding the dynamic behavior of the methoxyethyl substituent and its potential role in receptor binding [39].
The computational studies would also enable comparison with related morphinan compounds, providing insights into how structural modifications affect molecular properties and potentially biological activity [33]. Such analyses are essential for rational drug design and structure-activity relationship studies [40].
| Table 1: Semorphone Structural Characterization Summary | ||
|---|---|---|
| Method | Key Parameters | Expected Results |
| X-Ray Crystallography | Space group, unit cell parameters | Atomic coordinates, hydrogen bonding patterns |
| NMR Spectroscopy | Chemical shifts, coupling constants | Structural confirmation, stereochemistry |
| Mass Spectrometry | m/z values, fragmentation | Molecular weight, structural fragments |
| Ion Mobility | Collision cross sections | Molecular shape, conformational states |
| DFT Calculations | Optimized geometry, energetics | Electronic structure, conformational preferences |
| Table 2: Predicted Collision Cross Section Values for Semorphone | ||
|---|---|---|
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 346.16 | 177.9 |
| [M+Na]⁺ | 368.15 | 184.3 |
| [M+NH₄]⁺ | 363.19 | 196.9 |
| [M+K]⁺ | 384.12 | 180.7 |